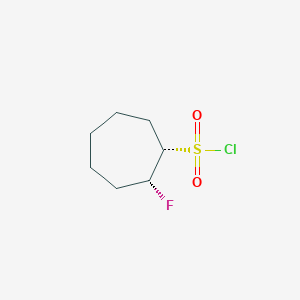

(1S,2R)-2-Fluorocycloheptane-1-sulfonyl chloride

Description

IUPAC Nomenclature and Stereochemical Configuration

The compound is systematically named (1S,2R)-2-fluorocycloheptane-1-sulfonyl chloride under IUPAC guidelines. This nomenclature specifies:

- A seven-membered cycloheptane ring.

- A fluorine substituent at the C2 position.

- A sulfonyl chloride (–SO₂Cl) group at the C1 position.

- Absolute stereochemistry at C1 (S configuration) and C2 (R configuration), confirmed by chiral resolution techniques.

The stereochemical configuration influences reactivity, as the spatial arrangement of fluorine and sulfonyl chloride groups creates distinct electronic and steric environments. X-ray crystallography of analogous fluorinated sulfonyl chlorides, such as 4-fluoroisoquinoline-5-sulfonyl chloride, demonstrates how substituent positioning affects molecular planarity and intermolecular interactions.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₇H₁₂ClFO₂S , with a molecular weight of 214.69 g/mol . Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C₇H₁₂ClFO₂S |

| Molecular weight | 214.69 g/mol |

| CAS registry number | 1803594-26-4 |

| SMILES | O=S(C1C@HCCCCC1)(Cl)=O |

Mass spectrometry data from PubChem entries confirms the molecular weight through [M+H]+ ion peaks at m/z 215.69. The fluorine atom contributes a monoisotopic mass of 18.9984 Da, while the sulfonyl chloride group adds 98.92 Da (SO₂Cl).

Crystallographic Data and Conformational Studies

Experimental crystallographic data for this specific compound remains unpublished. However, studies on related fluorocycloalkane sulfonyl chlorides provide insights:

- Cycloheptane ring conformation : NMR studies of 1,1-difluorocycloheptane reveal a twist-chair conformation at low temperatures, with axial fluorine substituents minimizing steric strain.

- Sulfonyl chloride geometry : In 4-fluoroisoquinoline-5-sulfonyl chloride, the sulfonyl group adopts a near-planar geometry relative to the aromatic ring, optimizing resonance stabilization.

Computational models (DFT/B3LYP) predict that the title compound’s cycloheptane ring adopts a boat-like conformation , with the fluorine atom in an equatorial position to reduce 1,3-diaxial interactions. The sulfonyl chloride group’s orientation is influenced by dipole-dipole interactions between the electronegative fluorine and chlorine atoms.

Comparative Structural Analysis with Related Fluorinated Sulfonyl Chlorides

The compound’s structure differs from smaller and larger cyclic analogs in key ways:

Electronic effects : The cycloheptane ring’s larger size reduces electron-withdrawing effects from the sulfonyl group compared to cyclopentane derivatives, as evidenced by attenuated electrophilicity in Friedel-Crafts acylations.

Steric effects : The equatorial fluorine in the title compound creates a shielded sulfonyl chloride moiety, slowing reactions with bulky nucleophiles. In contrast, axially oriented fluorine in cyclopentane analogs enhances accessibility.

Properties

IUPAC Name |

(1S,2R)-2-fluorocycloheptane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClFO2S/c8-12(10,11)7-5-3-1-2-4-6(7)9/h6-7H,1-5H2/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFQILICRAHSBO-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](CC1)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Fluorocycloheptane-1-sulfonyl chloride typically involves the introduction of the fluorine atom and the sulfonyl chloride group onto a cycloheptane ring. One common method is the fluorination of a cycloheptane derivative followed by sulfonylation. For instance, starting with a cycloheptane derivative, fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The resulting fluorocycloheptane can then be treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Fluorocycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Addition Reactions: The fluorine atom can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used under mild to moderate conditions.

Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.

Addition: Electrophiles such as bromine or iodine can be used in addition reactions.

Major Products

Substitution: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Elimination: Alkenes with varying degrees of substitution.

Addition: Halogenated cycloheptane derivatives.

Scientific Research Applications

(1S,2R)-2-Fluorocycloheptane-1-sulfonyl chloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including as a precursor for the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Fluorocycloheptane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The fluorine atom can influence the compound’s reactivity and stability, affecting its interactions with molecular targets and pathways.

Comparison with Similar Compounds

Stereoisomer: rac-(1R,2S)-2-Fluorocycloheptane-1-sulfonyl Chloride

The racemic mixture rac-(1R,2S)-2-fluorocycloheptane-1-sulfonyl chloride shares the same molecular formula and functional groups as the target compound but differs in stereochemistry. The (1S,2R) enantiomer exhibits distinct spatial arrangements, which can significantly influence its reactivity and biological activity. For example, enantiomeric purity is critical in asymmetric synthesis, where the (1S,2R) configuration may favor specific transition states in nucleophilic substitution reactions. Such stereochemical differences underscore the importance of chiral resolution in pharmaceutical applications .

O-1-Ethylheptyl Ethylphosphonofluoridate (C₁₁H₂₄FO₂P)

This phosphonofluoridate compound contains a fluorine atom and a phosphonate group but lacks the sulfonyl chloride moiety. With a molecular weight of 238.25 g/mol (vs. 215 Da for the target compound), its larger alkyl chain increases hydrophobicity (LogP ≈ 3.5 estimated). Unlike sulfonyl chlorides, phosphonofluoridates are typically less reactive toward nucleophiles but are potent acetylcholinesterase inhibitors, highlighting functional group-driven divergence in applications .

2-Chloro-1-phenylethanone (C₈H₇ClO)

A chloro-substituted ketone, this compound (MW: 154.59 g/mol) shares a halogen atom but diverges in reactivity. The sulfonyl chloride group in the target compound is a superior leaving group, enabling SN2 reactions, whereas the ketone group in 2-chloroacetophenone participates in condensations or reductions. The aromatic ring in the latter also enhances UV absorption, a property absent in the alicyclic target compound .

Fluorinated Aromatic Compounds: 2-Fluorobiphenyl

2-Fluorobiphenyl (C₁₂H₉F) is a neutral aromatic fluorocarbon with a higher LogP (~4.0) due to its biphenyl system. Unlike the target compound’s sulfonyl chloride, its fluorine acts as an electron-withdrawing group, directing electrophilic substitution on the aromatic ring. This contrast illustrates how fluorine’s electronic effects vary with molecular context .

Perfluorinated Compounds (PFCs)

Perfluorinated compounds like poly[2-perfluoroalkyl ethylsiloxane] exhibit extensive fluorination, rendering them chemically inert and thermally stable. In contrast, the single fluorine in (1S,2R)-2-fluorocycloheptane-1-sulfonyl chloride allows selective reactivity while maintaining moderate stability. PFCs are used in surfactants and coatings, whereas sulfonyl chlorides serve as intermediates in synthesis .

Research Findings and Data Tables

Table 1: Key Properties of Compared Compounds

| Compound | Molecular Formula | Molecular Weight (Da) | LogP | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| This compound | C₇H₁₂ClFO₂S | 215 | 2.17 | Sulfonyl chloride, Fluorine | Synthesis intermediates |

| rac-(1R,2S)-2-Fluorocycloheptane-1-sulfonyl chloride | C₇H₁₂ClFO₂S | 215 | 2.17 | Sulfonyl chloride, Fluorine | Racemic synthesis studies |

| O-1-Ethylheptyl ethylphosphonofluoridate | C₁₁H₂₄FO₂P | 238.25 | ~3.5 | Phosphonofluoridate | Neurotoxic agents |

| 2-Chloro-1-phenylethanone | C₈H₇ClO | 154.59 | ~1.8 | Ketone, Chlorine | Pharmaceuticals |

| 2-Fluorobiphenyl | C₁₂H₉F | 172.20 | ~4.0 | Aromatic, Fluorine | Solvents, Surfactants |

Biological Activity

(1S,2R)-2-Fluorocycloheptane-1-sulfonyl chloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and implications for therapeutic applications.

The compound features a cycloheptane ring with a fluorine atom and a sulfonyl chloride functional group. The introduction of fluorine is known to enhance the biological properties of organic compounds, potentially increasing their efficacy as therapeutic agents.

Research indicates that the sulfonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives. These derivatives are often biologically active and can inhibit various enzymes or receptors involved in disease processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds synthesized from similar frameworks have shown significant cytotoxic effects against various cancer cell lines:

- IC50 Values :

These findings suggest that such compounds could be effective in targeting tumor cells while sparing normal cells.

Cell Cycle Arrest and Apoptosis

Flow cytometry analyses have demonstrated that certain derivatives can arrest cancer cells in the G2/M phase of the cell cycle. For example, treatment with a derivative at 1 μM concentration resulted in significant cell cycle arrest comparable to known chemotherapeutic agents like Combretastatin A4 . Additionally, these compounds have been shown to induce apoptosis in cancer cells, with higher concentrations leading to increased apoptotic rates .

Study on Fluorinated Compounds

A study focused on fluorinated derivatives revealed that the introduction of fluorine atoms into chemical structures often enhances their biological activity. For example, a derivative similar to this compound demonstrated improved cytotoxicity compared to its non-fluorinated counterparts . This suggests that fluorination may be a strategic approach in drug design for enhancing antitumor efficacy.

Summary of Findings

| Compound | IC50 (µM) | Cancer Type | Mechanism |

|---|---|---|---|

| This compound | 0.17 | A549 (Lung) | Cell cycle arrest, apoptosis |

| Derivative 7h | Varies | CRC (Colorectal) | Inhibition of colony formation, ROS production |

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (1S,2R)-2-Fluorocycloheptane-1-sulfonyl chloride be experimentally confirmed?

- Methodological Answer :

- X-ray Crystallography : Resolve the absolute configuration by analyzing single-crystal diffraction data.

- NMR Spectroscopy : Use - and -NMR to observe coupling constants (e.g., ) and nuclear Overhauser effects (NOE) to infer spatial arrangements.

- Chiral Chromatography : Compare retention times with enantiomerically pure standards.

- Optical Rotation : Measure specific rotation and cross-reference with literature values for similar fluorinated sulfonyl chlorides (e.g., camphorsulfonyl chloride derivatives ).

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer :

- Fluorination Strategy : Introduce fluorine via electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in aprotic solvents).

- Sulfonation : React cycloheptane precursors with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid racemization.

- Purification : Use low-temperature recrystallization or silica gel chromatography with non-polar solvents (hexane:ethyl acetate) to isolate the product.

- Key Considerations : Monitor reaction progress via TLC or in situ FTIR for sulfonyl chloride formation (~1370 cm S=O stretch) .

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and respiratory protection (e.g., N95 masks) to avoid inhalation of dust or vapors .

- Ventilation : Conduct reactions in a fume hood to mitigate exposure to HCl gas released during hydrolysis.

- Storage : Store under inert gas (argon) in moisture-resistant containers at –20°C to prevent decomposition.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste per hazardous material protocols .

Advanced Research Questions

Q. How does the cycloheptane ring’s conformation influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Steric Analysis : Use computational tools (e.g., DFT calculations) to model ring puckering and assess steric hindrance around the sulfonyl chloride group.

- Kinetic Studies : Compare reaction rates with smaller-ring analogs (e.g., benzene sulfonyl chlorides ) to evaluate ring strain effects.

- Solvent Effects : Test polar aprotic (DMF, DMSO) vs. non-polar solvents to determine how solvation impacts transition-state stabilization.

Q. What strategies minimize racemization during the synthesis of enantiomerically pure this compound?

- Methodological Answer :

- Low-Temperature Synthesis : Perform reactions below –10°C to reduce thermal energy-driven epimerization.

- Chiral Auxiliaries : Employ enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) to retain stereochemical integrity.

- In Situ Monitoring : Use circular dichroism (CD) spectroscopy to detect early-stage racemization and adjust conditions dynamically .

Q. How can computational modeling predict the hydrolytic stability of this compound in aqueous media?

- Methodological Answer :

- DFT Calculations : Model hydrolysis pathways (e.g., associative vs. dissociative mechanisms) and calculate activation energies.

- Solvent Simulations : Apply implicit solvent models (e.g., COSMO-RS) to simulate water interactions and identify hydrolysis-prone sites.

- Experimental Validation : Correlate computational predictions with kinetic data from pH-controlled hydrolysis experiments monitored via -NMR .

Data Contradictions and Resolution

Q. Discrepancies in reported -NMR chemical shifts for fluorinated sulfonyl chlorides: How should researchers address this?

- Methodological Answer :

- Standardization : Use internal references (e.g., CFCl) and calibrate instruments consistently.

- Comparative Analysis : Cross-reference shifts with structurally similar compounds (e.g., 2-fluorobiphenyl derivatives ).

- Contextual Factors : Account for solvent polarity, temperature, and concentration effects when interpreting data .

Tables for Key Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.